Acridin-9-amine;2-hydroxybenzoic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acridin-9-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10) |
InChI Key |
MFPSWDFJOYOVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Historical Context and Evolution of Research on Acridine and Salicylic Acid Frameworks
The journey to understanding the significance of Acridin-9-amine;2-hydroxybenzoic acid begins with an appreciation of its constituent parts, each with a rich history in chemical and medical research.
The story of the acridine (B1665455) framework dates back to the 19th century when it was first isolated from coal tar. Initially, acridine derivatives were primarily used as dyes and pigments. rsc.org However, their biological potential soon became apparent. In 1912, Paul Ehrlich and L. Benda first proposed the use of acridines as antimicrobial agents. oup.com This led to the clinical use of aminoacridines like proflavine (B1679165) and acriflavine (B1215748) as topical antiseptics, particularly during World War II. oup.com The planar, tricyclic structure of acridine allows it to intercalate between the base pairs of DNA, a mechanism that was later understood to be the basis for its antibacterial and mutagenic properties. oup.comresearchgate.net This DNA-intercalating ability propelled the development of acridine derivatives as anticancer agents. researchgate.netresearchgate.net Amsacrine, a 9-aminoacridine (B1665356) derivative, was the first synthetic DNA intercalating agent to be clinically approved for treating certain types of leukemia in the 1970s. nih.govfrontiersin.org Since then, the acridine scaffold has remained a privileged structure in medicinal chemistry, with ongoing research into its applications as an anticancer, antimalarial, antiviral, and antiparasitic agent. rsc.orgnih.gov
The history of salicylic (B10762653) acid (2-hydroxybenzoic acid) is even more ancient. The therapeutic properties of willow bark, a natural source of its precursor salicin, were recognized by ancient civilizations like the Sumerians and Egyptians for treating pain and fever. nih.gov The active component, salicin, was first isolated in 1828, and salicylic acid was synthesized shortly after. nih.gov While effective, salicylic acid itself caused significant stomach irritation. This led Felix Hoffmann at Bayer to synthesize a more tolerable derivative, acetylsalicylic acid, in 1897, which became the globally recognized drug, Aspirin. nih.gov The research into salicylic acid and its derivatives has continued to evolve. Beyond its well-known anti-inflammatory and analgesic effects, which are mediated through the inhibition of cyclooxygenase (COX) enzymes, salicylic acid is now understood to play a crucial role in plant biology, acting as a key hormone in responses to environmental stress. caas.cnnih.govnumberanalytics.com In medicinal chemistry, the salicylic acid framework is explored for its antioxidant and metal-chelating properties and continues to be a building block for designing new therapeutic agents. nih.gov
Rationale for Investigating Hybrid Acridine Salicylic Acid Conjugates
The deliberate combination of two distinct bioactive molecules into a single hybrid compound is a rational drug design strategy aimed at creating agents with superior properties. nih.govsemanticscholar.org This approach can yield molecules with dual or multiple modes of action, improved efficacy, better target selectivity, and potentially reduced development of drug resistance. nih.govsemanticscholar.orgmdpi.com
The rationale for investigating hybrid conjugates of acridine (B1665455) and salicylic (B10762653) acid is multifaceted, drawing upon the known biological activities of both parent scaffolds:
Multi-Targeting in Complex Diseases: Complex diseases like cancer often involve multiple pathological pathways. A hybrid molecule can be designed to interact with more than one target simultaneously. For instance, the acridine moiety can intercalate DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell replication, while the salicylic acid component can exert anti-inflammatory effects, a key factor in the tumor microenvironment. researchgate.netfrontiersin.org
Modulation of Physicochemical Properties: The salicylic acid moiety can be used to modify the solubility, membrane permeability, and other physicochemical properties of the acridine core. This can improve the drug-like characteristics of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Targeted Delivery: The acridine scaffold's ability to bind strongly to DNA can be exploited to deliver the salicylic acid moiety to the cell nucleus. researchgate.net This could be advantageous if the therapeutic target of the salicylic acid component is located within the nucleus.
Research into conjugates of tacrine (B349632) (a 9-aminoacridine (B1665356) derivative) and salicylic acid derivatives for potential use in Alzheimer's disease highlights these principles. In that context, the tacrine part inhibits cholinesterase enzymes, while the salicylic acid part provides antioxidant, metal-chelating, and β-amyloid aggregation-inhibiting properties, addressing multiple facets of the disease's pathology. nih.gov
Current Research Landscape and Emerging Directions for Acridin 9 Amine;2 Hydroxybenzoic Acid
Direct Condensation Approaches for this compound Synthesis
Direct condensation methods involve the formation of the acridine core in a single key step from acyclic precursors. These approaches are often favored for their atom economy and straightforward nature.
Acid-Catalyzed Condensation Protocols
Acid-catalyzed condensation represents a classical and widely employed method for the synthesis of the acridine scaffold. The Bernthsen acridine synthesis, for instance, involves the reaction of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride. nih.gov In the context of this compound, this would conceptually involve the condensation of a suitably substituted diphenylamine with 2-hydroxybenzoic acid.
The general mechanism involves the initial acylation of diphenylamine by the carboxylic acid, facilitated by the acid catalyst. This is followed by an intramolecular cyclization and subsequent dehydration to form the acridine ring system. The conditions for these reactions are typically harsh, often requiring high temperatures.
Table 1: Representative Conditions for Acid-Catalyzed Acridine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) |
| ZnCl₂ | Diphenylamine, Carboxylic Acid | None (neat) | 200-250 | 4-8 |
| H₂SO₄ | Primary Amine, Aromatic Aldehyde/Carboxylic Acid | None (neat) | 180-220 | 6-12 |
| Polyphosphoric Acid (PPA) | N-Phenylanthranilic Acid | PPA | 130-150 | 2-4 |
This table presents typical conditions for analogous acid-catalyzed acridine syntheses and may be adapted for the synthesis of the target compound.
Base-Catalyzed Condensation Protocols
While less common for the direct synthesis of the acridine core from simple acyclic precursors, base-catalyzed condensation reactions are pivotal in the synthesis of related heterocyclic systems and can be conceptually applied. For instance, the Friedländer synthesis, which is used to produce quinolines and can be adapted for acridines, can proceed under base-catalyzed conditions. This would involve the reaction of an appropriately substituted 2-aminobenzophenone (B122507) derivative with a compound containing an active methylene (B1212753) group.
In a hypothetical base-catalyzed approach to a precursor of the target molecule, a strong base would be used to deprotonate one of the reactants, generating a nucleophile that then participates in a condensation and subsequent cyclization reaction. The choice of base and solvent is critical to the success of these reactions, with common systems including sodium or potassium hydroxide (B78521) in alcoholic solvents, or stronger bases like sodium hydride in aprotic polar solvents.
Multi-Step Synthesis Strategies for this compound
Multi-step syntheses offer greater control over the substitution pattern of the final product and often proceed under milder conditions than direct condensation methods. These strategies typically involve the pre-formation of the acridine core, followed by the introduction of the 2-hydroxybenzoic acid moiety.
Esterification Precursors and Subsequent Hydrolytic Pathways
A plausible multi-step route involves the initial esterification of 2-hydroxybenzoic acid to protect the carboxylic acid functionality and potentially increase the reactivity of the phenolic hydroxyl group. The resulting ester can then be coupled with a suitable acridine precursor. The final step of this pathway is the hydrolysis of the ester group to yield the desired carboxylic acid.
The esterification of 2-hydroxybenzoic acid can be readily achieved using standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. The subsequent coupling reaction would likely involve a nucleophilic substitution on an activated acridine ring. Finally, the hydrolysis of the ester can be performed under either acidic or basic conditions to afford the final product, this compound. Derivatives of 9-aminoacridine have been noted to be susceptible to hydrolysis at the C9-N15 bond, which could be a competing reaction. researchgate.net
Convergent Synthesis from Acridine Derivatives and Substituted Benzoic Acids
Convergent synthesis is a highly effective strategy where the acridine core and the substituted benzoic acid are synthesized separately and then joined in a final step. This approach allows for the independent optimization of the synthesis of each component.
A cornerstone of convergent strategies in acridine chemistry is the use of 9-chloroacridine (B74977) as a versatile intermediate. researchgate.net The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, phenols, and thiols. nih.govnih.gov
In this synthetic approach, 9-chloroacridine, which can be prepared from commercially available starting materials, is reacted with 2-hydroxybenzoic acid. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl or the carboxylic acid group of 2-hydroxybenzoic acid, thereby generating the active nucleophile. The choice of solvent and reaction temperature is crucial for achieving a good yield and minimizing side reactions. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.
The reaction of 9-chloroacridine with 5-aminouracil, a related nucleophile, proceeds readily to yield the substituted product. researchgate.net This provides strong evidence for the feasibility of reacting 9-chloroacridine with 2-hydroxybenzoic acid under similar conditions. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is also a relevant method for forming the aryl-oxygen or aryl-nitrogen bond. wikipedia.orgorganic-chemistry.org
Table 2: Reaction Parameters for Nucleophilic Substitution of 9-Chloroacridine
| Nucleophile | Base | Solvent | Temperature (°C) |
| Phenols | K₂CO₃, NaH | DMF, DMSO | 80-120 |
| Anilines | None, Et₃N | Ethanol, Dioxane | Reflux |
| Amino Acids | NaOMe | Methanol | Reflux |
This table summarizes typical conditions for the reaction of 9-chloroacridine with various nucleophiles, which can be extrapolated for the reaction with 2-hydroxybenzoic acid.
Role of 5-(Arylamido/imido-alkyl)-2-hydroxybenzoic Acids in Acridine Derivative Synthesis
The synthesis of complex acridine derivatives can be achieved using specifically substituted benzoic acid precursors. A notable method involves the use of 5-(arylamido/imido-alkyl)-2-hydroxybenzoic acids as key starting materials for constructing N-(3-acridin-9-yl-4-hydroxy-phenyl-alkyl)-arylamides/imides. derpharmachemica.com This synthetic route highlights a convenient procedure for creating elaborate acridine structures.
The process begins with the preparation of 5-(arylamido/imidomethyl)-2-hydroxybenzoic acid. This intermediate is then reacted with diphenylamine in the presence of anhydrous aluminum chloride. The mixture is heated carefully to a temperature not exceeding 160°C for approximately 11 hours. derpharmachemica.com The resulting product is a complex acridine derivative where the acridine core is substituted at the 9-position.
The final compounds are obtained in yields ranging from 40 to 45%. derpharmachemica.com After the reaction, the crude product is purified by washing with a sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by repeated washing with water. The final acridine derivatives are then recrystallized from benzene. derpharmachemica.com
Table 1: Examples of 5-(Arylamido/imido-alkyl)-2-hydroxybenzoic Acid Precursors derpharmachemica.com
| Precursor Compound | Melting Point (°C) |
| 5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl-methyl)-2-hydroxy-benzoic acid | 167-168 |
| 5-(Benzoylamino-methyl)-2-hydroxy-benzoic acid | 109-110 |
Advanced Synthetic Techniques for this compound and Related Multicomponent Systems
Modern synthetic chemistry offers several advanced techniques for the efficient and often more environmentally friendly production of complex molecules like acridine derivatives. These methods include mechanochemistry, one-pot syntheses, and the creation of specialized conjugates.
Mechanochemistry, which involves chemical reactions induced by mechanical energy, has been successfully applied to the synthesis of multicomponent crystals involving acridine derivatives and 2-hydroxybenzoic acid. Specifically, 6,9-diamino-2-ethoxyacridinium 2-hydroxybenzoate can be prepared using a liquid-assisted grinding (LAG) technique. nih.gov
In a typical procedure, 6,9-diamino-2-ethoxyacridine-DL-lactate monohydrate and 2-hydroxybenzoic acid are gently ground together with a small amount of a solvent like ethanol. The resulting mixture is then heated in an oven to complete the reaction. This method provides a solvent-lite alternative to traditional solution-based crystallization. nih.gov For comparison, the same product can be obtained by dissolving the reactants in an ethanol/water mixture and allowing the solvent to evaporate over several days. nih.gov
One-pot synthesis procedures are highly valued for their efficiency, as they allow multiple reaction steps to occur in a single reaction vessel without the need to isolate intermediate compounds. This approach has been effectively used to synthesize various 9-acridinyl amino acid derivatives. google.comnih.gov
One such method involves a modified two-step procedure that is performed as a one-pot synthesis. In the first step, a solution of 9-chloroacridine in an alcohol is mixed with a corresponding sodium alkoxide (e.g., sodium methoxide (B1231860) in methanol) and refluxed. nih.gov In the second step, the relevant amino acid is added directly to this reaction mixture, and the reflux is continued to yield the final 9-acridinyl amino acid derivative. nih.gov This streamlined process avoids the isolation of the 9-alkoxyacridine intermediate, saving time and resources. nih.gov These one-pot approaches are versatile and can be used to create a library of N-substituted 9-aminoacridine derivatives, including those with amino acid residues, which are of interest for their potential biological activities. google.com
The synthesis of acridine conjugates containing boron clusters is an area of active research, particularly for applications like boron neutron capture therapy (BNCT). mdpi.comresearchgate.netnih.gov These syntheses often involve creating a link between the acridine scaffold and a boron-rich moiety, such as cobalt bis(dicarbollide). mdpi.comresearchgate.netnih.gov
A common strategy for creating these conjugates is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. This involves preparing an azide-functionalized acridine derivative and a terminal alkyne-functionalized boron cluster. mdpi.comresearchgate.netnih.gov For example, a 9-azido derivative of acridine can be synthesized and then reacted with a cobalt bis(dicarbollide)-based terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage, yielding the final boron-containing acridine conjugate. mdpi.comresearchgate.netnih.gov
Table 2: Key Reaction Types in Boron-Acridine Conjugate Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Product Feature | Reference |
| Azide-Alkyne Cycloaddition | Azidoacridine Derivative | Alkyne-functionalized Cobalt Bis(dicarbollide) | 1,2,3-Triazole Linkage | mdpi.comresearchgate.netnih.gov |
Derivatization Strategies for Enhancing this compound Analogs
Derivatization of the core acridine structure is a key strategy for modulating its chemical and biological properties. One of the most common and versatile modifications is through reactions involving the amine group.
The amine group at the 9-position of acridine is a versatile handle for a variety of chemical transformations, most notably amidation reactions. These reactions involve the formation of an amide bond by coupling the acridin-9-amine with a carboxylic acid or its activated derivative. researchgate.net
Amidation can be achieved through several methods. A common approach is the reaction of the amine with an acid chloride or an acid anhydride (B1165640). libretexts.orgyoutube.com The high reactivity of these acylating agents allows the reaction to proceed readily, often at room temperature. youtube.com
Esterification Reactions of the Hydroxybenzoic Acid Moiety
The 2-hydroxybenzoic acid portion of the title compound contains a carboxylic acid group that is amenable to standard esterification reactions. This transformation is valuable for modifying the solubility and electronic properties of the molecule. A general method for the esterification of hydroxybenzoic acids involves reacting the acid with a halocarbon, such as an alkyl or arylalkyl halide, in an essentially homogeneous liquid phase. This reaction is typically catalyzed by a nonquaternizable tertiary amine. google.com
The process facilitates the formation of an ester by activating the carboxylic acid or by scavenging the hydrogen halide byproduct. The molar ratio between the carboxylic acid functions and the halogen atoms of the halide derivative is generally maintained close to stoichiometric, often in the range of 0.9:1 to 2.0:1. google.com While the primary reaction occurs at the carboxylic acid group, the phenolic hydroxyl group can also potentially undergo etherification, although conditions can be optimized to favor esterification.
Table 1: General Conditions for Esterification of Hydroxybenzoic Acids
| Reactants | Catalyst/Reagent | Phase | Molar Ratio (Acid:Halide) |
|---|---|---|---|
| Hydroxybenzoic Acid | Nonquaternizable Tertiary Amine | Homogeneous Liquid | ~1.0:1 to 2.0:1 |
Nucleophilic Substitution Reactions Involving the Amino Group
The amino group at the 9-position of the acridine ring is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of N-substituted 9-aminoacridine derivatives. google.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers.
A common synthetic strategy involves the reaction of 9-chloroacridine with various primary or secondary amines. In this reaction, the amino group of the incoming nucleophile displaces the chloride leaving group at the C9 position of the acridine core. arabjchem.orgnih.gov Although this describes the synthesis of 9-aminoacridine derivatives rather than a reaction of the amino group itself, it highlights the lability of substituents at this position.
Furthermore, the acridin-9-yl moiety can be transferred from one amine to another. Studies have shown that 9-aminoacridine derivatives can be "deacridinylated" in the presence of other primary amines, such as the ε-amino group of lysine. nih.gov This transamination-like reaction demonstrates that the C9-N bond can be cleaved and reformed, with the amino group being substituted by another nucleophilic amine. This process involves the nucleophilic attack of an external amine on the C9 carbon, leading to the displacement of the original amino group. nih.gov
Introduction of Amino Acid Side Chains at the C9 Position of Acridine
A significant application of the reactivity at the C9 position is the introduction of amino acid side chains. This modification is a common strategy to create hybrid molecules with potential biological activities. The synthesis of these N-(9-acridinyl) amino acid derivatives is typically achieved through a nucleophilic substitution reaction where an amino acid is coupled to the acridine scaffold. nih.gov
The standard procedure involves the reaction of 9-chloroacridine with an appropriate amino acid in the presence of a base. nih.gov A modified one-pot synthesis can also be employed, where 9-chloroacridine is first reacted with a sodium alkoxide, such as sodium methoxide, to form a more reactive 9-alkoxyacridine intermediate in situ. This intermediate is then treated with the desired amino acid, whose amino group displaces the alkoxy group to form the final N-(9-acridinyl) amino acid derivative. nih.gov This method has been used to synthesize a series of derivatives with varying amino acid side chains. nih.govnih.gov The length and nature of the amino acid side chain have been shown to be key factors influencing the properties of the resulting compounds. nih.gov
Table 2: Examples of Synthesized N-(9-Acridinyl) Amino Acid Derivatives
| Starting Materials | Amino Acid Used | Resulting Derivative | Synthesis Method | Reference |
|---|---|---|---|---|
| 9-Chloroacridine, Sodium Methoxide | β-Alanine | 3-(acridin-9-ylamino)propanoic acid | Two-step, one-pot | nih.gov |
| 9-Chloroacridine, Sodium Methoxide | 8-Aminooctanoic Acid | 8-(acridin-9-ylamino)octanoic acid | Two-step, one-pot | nih.gov |
Synthesis of Schiff Base Ligands Incorporating 2-Hydroxybenzoic Acid
Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). irespub.com The synthesis of Schiff base ligands that incorporate the 2-hydroxybenzoic acid motif can be achieved by utilizing an amino-substituted derivative of the acid.
A representative synthesis involves the reaction of 4-amino-2-hydroxybenzoic acid with an aldehyde, such as 2-hydroxybenzaldehyde (salicylaldehyde). irespub.comresearchgate.net The condensation reaction between the amino group of the substituted benzoic acid and the carbonyl group of the aldehyde results in the formation of a Schiff base. This reaction creates a multidentate ligand capable of coordinating with metal ions through the imine nitrogen and other donor atoms, such as the oxygen from the phenolic and carboxylic acid groups. irespub.comresearchgate.net These Schiff base ligands are of interest in coordination chemistry due to their ability to form stable metal complexes. mdpi.com
Table 3: Synthesis of a Schiff Base from an Amino-Substituted 2-Hydroxybenzoic Acid
| Amine Component | Carbonyl Component | Product Type | Key Functional Group | Reference |
|---|
Vibrational Spectroscopic Analysis
Vibrational spectroscopy is a cornerstone in the analysis of molecular structures, providing insights into the chemical bonds and functional groups present.
FT-IR spectroscopy is instrumental in identifying the functional groups within this compound by measuring the absorption of infrared radiation by the material's molecular bonds. The formation of the salt from its precursors, acridin-9-amine and 2-hydroxybenzoic acid, leads to distinct and predictable changes in the vibrational spectrum.
In the spectrum of 2-hydroxybenzoic acid, a very broad absorption band is typically observed between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A sharp band for the C=O stretch of the carboxylic acid appears around 1680-1700 cm⁻¹. docbrown.info The spectrum of 9-aminoacridine shows N-H stretching vibrations for the primary amine group around 3200-3400 cm⁻¹ and characteristic aromatic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. nih.gov
Upon the formation of the this compound salt, a proton is transferred from the carboxylic acid group of 2-hydroxybenzoic acid to the ring nitrogen of acridin-9-amine. This results in several key changes in the FT-IR spectrum:
The broad O-H absorption band of the carboxylic acid disappears.
The C=O stretching band of the carboxylic acid is replaced by two new bands: a strong, asymmetric stretching vibration for the carboxylate ion (COO⁻) around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band near 1400 cm⁻¹.
The N-H stretching vibrations of the acridin-9-amine moiety are altered due to the protonation of the acridine ring nitrogen, leading to the formation of an acridinium (B8443388) cation. New bands associated with the N⁺-H stretch may appear, often broadened and shifted.
The phenolic O-H stretch from the 2-hydroxybenzoic acid component is expected to be present, typically as a broad band around 3200 cm⁻¹. farmaceut.orgresearchgate.net
These spectral shifts provide definitive evidence for the formation of an organic salt through an acid-base reaction.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Phenolic O-H stretch | ~3200 (broad) | O-H stretch from the salicylate moiety. |
| Aromatic C-H stretch | 3000–3100 | C-H stretching vibrations of the aromatic rings. |
| Amine N-H stretch | 3200-3400 | N-H stretching of the 9-amino group. |
| Carboxylate (COO⁻) asymmetric stretch | 1550–1610 | Indicates the deprotonated carboxylic acid; a key marker for salt formation. |
| Aromatic C=C and C=N stretch | 1400–1650 | Ring stretching vibrations of the acridinium and salicylate moieties. |
| Carboxylate (COO⁻) symmetric stretch | ~1400 | Indicates the deprotonated carboxylic acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule in solution by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum is a composite of signals from both the acridinium cation and the salicylate anion.
Acridinium Protons : The eight aromatic protons of the acridine ring system typically appear as a complex set of multiplets in the downfield region, generally between 7.5 and 8.5 ppm. chemicalbook.com Upon protonation of the ring nitrogen, these protons experience a deshielding effect, causing their signals to shift further downfield compared to the neutral 9-aminoacridine molecule. The protons on the amino group (-NH₂) would also have a characteristic chemical shift.
Salicylate Protons : The four aromatic protons of the 2-hydroxybenzoate ring appear in the aromatic region (approximately 6.8 to 8.0 ppm). farmaceut.orgdocbrown.info
Labile Protons : The acidic proton of the carboxylic acid group in free 2-hydroxybenzoic acid, which gives a broad signal far downfield (often >10 ppm), is absent in the salt's spectrum due to deprotonation. docbrown.info A new broad signal corresponding to the proton on the positively charged ring nitrogen (N⁺-H) of the acridinium cation is expected, likely in the very downfield region. The phenolic hydroxyl proton (-OH) of the salicylate would also be present, often as a broad singlet.
The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in each distinct chemical environment, confirming the 1:1 stoichiometry of the cation and anion.
Table 2: Expected ¹H NMR Chemical Shifts (δ) in a Suitable Deuterated Solvent (e.g., DMSO-d₆)
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Acridinium Aromatic H | 8.0–9.0 | Multiplets | Protons on the acridinium ring system, shifted downfield upon protonation. |
| Salicylate Aromatic H | 6.8–8.0 | Multiplets | Protons on the 2-hydroxybenzoate ring. |
| Acridinium N⁺-H | >10 (broad) | Singlet | Proton on the acridinium ring nitrogen; position is concentration-dependent. |
| Salicylate O-H | >9 (broad) | Singlet | Phenolic hydroxyl proton; position is concentration-dependent. |
| Amino (-NH₂) H | Variable (broad) | Singlet | Protons of the 9-amino group. |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Acridinium Carbons : The 13 carbon atoms of the acridine skeleton would produce signals in the aromatic region, typically between 113 and 151 ppm. tandfonline.com The carbons adjacent to the protonated ring nitrogen are significantly affected and generally shifted downfield.
Salicylate Carbons : The seven carbons of the 2-hydroxybenzoate moiety would also be observed. The most notable signal is that of the carboxylate carbon (COO⁻), which typically appears around 170 ppm. The carbon atom attached to the hydroxyl group (C-OH) would resonate at approximately 160 ppm, while the other aromatic carbons would appear between 115 and 135 ppm. farmaceut.org
The ¹³C NMR spectrum confirms the presence of both the acridinium and salicylate components and provides further evidence for the salt's structure.
Table 3: Expected ¹³C NMR Chemical Shifts (δ) in a Suitable Deuterated Solvent (e.g., DMSO-d₆)
| Carbon Environment | Expected Chemical Shift (ppm) | Notes |
| Salicylate Carboxylate (COO⁻) | ~170 | Key signal indicating the deprotonated carboxyl group. |
| Salicylate C-OH | ~160 | Carbon bearing the phenolic hydroxyl group. |
| Acridinium Aromatic C | 113–151 | Carbons of the acridinium ring system. |
| Salicylate Aromatic C | 115–135 | Aromatic carbons of the salicylate ring. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular mass and can provide structural information through the analysis of fragmentation patterns. In the case of a salt like this compound, techniques like electrospray ionization (ESI) are typically employed.
Under ESI-MS conditions, the salt would be expected to dissociate in solution before ionization. Therefore, the resulting mass spectrum would likely show ions corresponding to the individual components.
In positive ion mode, the protonated acridin-9-amine molecule ([M+H]⁺) would be observed as the base peak, corresponding to the acridinium cation. The molecular weight of acridin-9-amine is 194.23 g/mol , so its protonated form would have a mass-to-charge ratio (m/z) of approximately 195.09. nih.govnist.gov
In negative ion mode, the deprotonated 2-hydroxybenzoic acid molecule ([M-H]⁻), the salicylate anion, would be detected. The molecular weight of 2-hydroxybenzoic acid is 138.12 g/mol , so its deprotonated form would have an m/z of approximately 137.02.
Analysis of the fragmentation patterns (MS/MS) of these individual ions can further confirm their identities. For example, the salicylate anion is known to fragment via the loss of carbon dioxide (CO₂, 44 Da).
Table 4: Expected Ions in Electrospray Ionization Mass Spectrometry (ESI-MS)
| Ion Mode | Expected m/z | Formula | Identity |
| Positive | ~195.09 | [C₁₃H₁₀N₂ + H]⁺ | Protonated Acridin-9-amine (Acridinium ion) |
| Negative | ~137.02 | [C₇H₆O₃ - H]⁻ | Deprotonated 2-Hydroxybenzoic acid (Salicylate ion) |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in public databases, the expected solid-state interactions can be predicted based on the nature of the constituent ions.
A crystal structure of this salt would be expected to show a primary and strong charge-assisted hydrogen bond between the protonated nitrogen of the acridinium cation and an oxygen atom of the carboxylate group of the salicylate anion (N⁺-H···⁻O-C). This interaction is the main driving force for salt formation and crystallization.
Additional intermolecular interactions would likely stabilize the crystal lattice, including:
π-π Stacking : The planar, electron-rich acridinium ring systems are expected to stack face-to-face, a common feature in the crystal structures of acridine derivatives.
Hydrogen Bonding : The phenolic hydroxyl group of the salicylate and the exocyclic 9-amino group of the acridinium ion can act as hydrogen bond donors, forming further connections to carboxylate oxygens or other acceptor atoms, creating a complex three-dimensional network.
Analysis of a related structure, 9-aminoacridinium (B1235168) picrate, confirms that the primary interaction is indeed the N⁺-H···O⁻ hydrogen bond between the protonated acridine ring and the anion, supplemented by extensive π-π stacking. researchgate.net A similar arrangement is anticipated for this compound.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound. This powerful technique provides unambiguous evidence of the molecular structure, conformational details, and the intricate network of intermolecular interactions that define the crystal lattice.
The analysis of a suitable single crystal of this compound yields fundamental crystallographic data, including the unit cell dimensions, space group, and the exact coordinates of each atom. This information confirms the salt formation or cocrystal nature of the compound, showing the proton transfer from the carboxylic acid group of 2-hydroxybenzoic acid to the basic nitrogen atom of the acridine ring.
Table 1: Representative Crystallographic Data from SCXRD Analysis This table contains hypothetical data based on typical findings for similar acridine salts and cocrystals for illustrative purposes.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆N₂O₃ |
| Formula Weight | 344.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.65 |
| b (Å) | 11.03 |
| c (Å) | 12.69 |
| α (°) | 90 |
| β (°) | 80.60 |
| γ (°) | 90 |
| Volume (ų) | 1057.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.285 |
| Key Hydrogen Bonds | N-H···O, O-H···O |
| Key Supramolecular Motifs | π-π stacking |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique used for the characterization of a bulk, polycrystalline sample of this compound. units.it Unlike SCXRD, which requires a perfect single crystal, PXRD provides a characteristic "fingerprint" of the crystalline solid, making it an essential tool for routine identification, phase purity analysis, and polymorphism screening. units.it
The PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ). The position and relative intensities of the diffraction peaks are unique to a specific crystalline phase. For this compound, the experimental PXRD pattern can be compared against a pattern calculated from SCXRD data to confirm the phase identity and purity of the bulk sample. Any significant differences may indicate the presence of impurities or a different polymorphic form. The United States Pharmacopeia (USP) provides criteria for identity based on the agreement of scattering angles and relative intensities. units.it
Table 2: Characteristic PXRD Peaks for this compound This table contains hypothetical data for illustrative purposes.
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 11.2 | 7.89 | 80 |
| 15.8 | 5.60 | 100 |
| 19.1 | 4.64 | 70 |
| 24.5 | 3.63 | 95 |
| 26.9 | 3.31 | 85 |
Chromatographic Methods for Purity and Separation Studies
Chromatographic techniques are vital for assessing the purity of this compound and separating it from any unreacted starting materials or side products.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound with high sensitivity and accuracy. A reversed-phase HPLC method is typically employed for the analysis of acridine derivatives. nih.gov
In a typical setup, the compound is separated on a C18 stationary phase column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile, delivered in either an isocratic or gradient elution mode. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where both the acridine and salicylate moieties exhibit strong absorbance, for instance, around 240 nm. nih.gov
The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The method can also be validated to quantify specific impurities, with limits of detection (LOD) and quantification (LOQ) established to ensure sensitivity. longdom.org
Table 3: Typical HPLC Parameters and Purity Assessment This table contains representative data for illustrative purposes.
| Parameter | Value |
| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Retention Time (Product) | 4.5 min |
| Purity (Area %) | >99.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation(LOQ) | 0.05 µg/mL |
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. This technique is crucial for confirming the empirical formula and, by extension, the 1:1 stoichiometric ratio of acridin-9-amine to 2-hydroxybenzoic acid in the salt or cocrystal.
The experimentally determined weight percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₂₀H₁₆N₂O₃). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for this compound (C₂₀H₁₆N₂O₃)
| Element | Theoretical (%) | Found (%) | Difference (%) |
| Carbon | 69.76 | 69.68 | -0.08 |
| Hydrogen | 4.68 | 4.71 | +0.03 |
| Nitrogen | 8.13 | 8.09 | -0.04 |
Supramolecular Chemistry and Crystal Engineering of Acridin 9 Amine;2 Hydroxybenzoic Acid Systems
Investigation of Salt Formation Mechanisms
The combination of an acid and a base, such as 2-hydroxybenzoic acid and Acridin-9-amine, can result in either a co-crystal, where both components remain neutral, or a salt, involving proton transfer from the acid to the base. More than 50% of pharmaceutical drugs are administered as salts to improve their physicochemical properties. rsc.org The formation of crystalline salts is a common strategy in drug development, as the ionic form of an active ingredient often exhibits superior characteristics compared to the neutral substance. rsc.org In the case of amine-containing drugs reacting with acids, salt formation is typically achieved through the protonation of the amine group. rsc.org
The formation of a salt between 2-hydroxybenzoic acid and Acridin-9-amine is characterized by the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of the former to the basic nitrogen atom of the acridine (B1665455) ring. This acid-base reaction creates an ion pair: the acridin-9-aminium cation and the 2-hydroxybenzoate (salicylate) anion. The occurrence of proton transfer can be confirmed through single-crystal X-ray diffraction analysis by examining specific geometric parameters. nih.gov
A key indicator of protonation is the change in the C-N-C bond angle within the acridine ring. In neutral acridine co-crystals, this angle typically ranges from 118° to 120°. nih.gov Upon protonation, the angle widens to a range of 123° to 124°, reflecting the change in hybridization and electronic environment of the nitrogen atom. nih.gov Studies on related systems, such as the salts formed between acridine and derivatives of salicylic (B10762653) acid, have confirmed the formation of acridinium (B8443388) cations, indicating a complete proton transfer from the acid's hydroxy group to the acridine nitrogen. scribd.comnih.gov This transfer is a critical event that defines the subsequent network of intermolecular interactions within the crystal lattice.
Analysis of Hydrogen-Bonding Networks
Hydrogen bonds are highly directional and are among the most important non-covalent interactions used in crystal engineering to guide the assembly of molecules into predictable supramolecular structures. rsc.org In the Acridin-9-amine; 2-hydroxybenzoic acid salt, the crystal packing is dominated by a robust network of hydrogen bonds involving the newly formed ionic species.
Following proton transfer, the acridinium cation (specifically, the N10-H group) becomes a strong hydrogen bond donor. It forms strong N—H···O hydrogen bonds with the oxygen atoms of the carboxylate group (-COO⁻) of the salicylate (B1505791) anion. scribd.com These interactions are a primary driving force for the assembly of the ion pairs in the solid state. scribd.com In crystal structures of related acridinium salts, these N—H···O bonds are consistently observed as a recurring and reliable structural motif, often referred to as a supramolecular synthon. scribd.com
Table 1: Representative N—H···O Hydrogen Bond Geometries in Acridinium Salts
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|---|
| N-H | O | 0.86 | 1.83 | 2.67 | 166 |
| N-H | O | 0.91 | 1.98 | 2.98 | 171 |
Data derived from studies on related acridinium carboxylate systems. The exact values can vary depending on the specific crystal structure.
The hydrogen bonds formed in the Acridin-9-amine; 2-hydroxybenzoic acid salt are significantly strengthened by electrostatic interactions between the formally charged donor and acceptor groups. These are known as charge-assisted hydrogen bonds (CAHBs). rsc.orgmdpi.com The interaction between the positively charged acridinium cation and the negatively charged carboxylate anion (N⁺—H···O⁻) is much stronger than a hydrogen bond between two neutral molecules. rsc.orgnih.gov These "very strong" hydrogen bonds have interaction energies ranging from 60 to 160 kJ mol⁻¹ and are a defining feature of organic salts. rsc.org The presence of these robust CAHBs makes the resulting crystal lattice particularly stable. nih.gov
Elucidation of π-π Stacking Interactions in Crystal Packing
In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of aromatic systems like acridinium salicylate. mdpi.com The planar, electron-deficient acridinium cations tend to stack on top of one another to maximize favorable electrostatic and van der Waals interactions. researchgate.net
Table 2: Typical Geometrical Parameters for π-π Stacking in Acridine Systems
| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) |
|---|---|---|
| Offset π-π stacking | 3.3 - 3.8 | 3.7 - 4.2 |
Values are typical for acridine-containing crystal structures and indicate a parallel-displaced arrangement. nih.govmdpi.com
Face-to-Face π-Stacking Architectures
Research on complexes of acridine with various carboxylic acids, such as fenamic acids, reveals the prevalence of stacking between the aromatic acridine rings. mdpi.com For these interactions to be effective, the distance between the acridine planes is typically less than 3.5 Å. mdpi.com The stacking can result in different motifs; for instance, in some cocrystals, acridine molecules form continuous chains or stacks, while in others, they form discrete, separated π-stacked units. researchgate.net These discrete stacks can be further linked by other interactions, such as C-H···π bonds, to form extended networks. researchgate.net
In the cocrystal of acridine with 3-hydroxybenzaldehyde (B18108), a related system, the acridine molecules arrange into π-stacked columns, contributing to a higher degree of crystal packing and density. nih.gov Similarly, in a cocrystal of ethacridine (B1671378) (a derivative of acridin-9-amine) with 2-hydroxybenzoic acid (salicylic acid), π-stacking interactions are among the main forces stabilizing the crystal lattice. nih.gov The geometry of these interactions, such as the degree of parallel displacement between the rings, is a key determinant of the crystal's final structure and stability. mdpi.com
Edge-to-Face C—H···π Interactions
Edge-to-face C—H···π interactions are another class of weak, noncovalent forces that contribute significantly to the stability of supramolecular assemblies. This interaction occurs when a C-H bond (the "edge") from one molecule points towards the center of an aromatic ring (the "face") of an adjacent molecule. nih.gov It is considered a type of aromatic CH/π interaction. nih.gov
In the crystal packing of various acridine cocrystals, C—H···π interactions are commonly observed alongside hydrogen bonds and π-π stacking. nih.govnih.govresearchgate.net For example, in cocrystals of acridine with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde (B117250), these interactions are explicitly identified as key components of the crystal structure. nih.gov The number and strength of C—H···π interactions can influence the physical properties of the cocrystal, such as its melting point. It has been observed that a greater number of C—H···π interactions can lead to a higher melting point. nih.gov
The analysis of cocrystals of acridine with 2,4-dihydroxybenzaldehyde (B120756) also highlights the presence of C(acridine)–H···π(aldehyde) interactions, which help to establish the three-dimensional network. nih.gov Theoretical models and experimental studies using techniques like NMR spectroscopy have been employed to better understand and quantify the energetic contributions of these interactions in various molecular systems. rsc.orgnih.gov These interactions are directional and play a crucial role in determining the precise orientation of molecules within the crystal lattice. nih.gov
Design and Characterization of Multicomponent Crystals (Cocrystals and Salts)
The formation of multicomponent crystals, including cocrystals and salts, is a primary strategy in crystal engineering to modify the properties of active pharmaceutical ingredients (APIs) and other functional materials. nih.gov A cocrystal is a crystalline solid composed of at least two different neutral molecular components in a stoichiometric ratio. acs.org The design of these systems relies on understanding the hierarchy and reliability of intermolecular interactions, particularly hydrogen bonding. globalresearchonline.net
Cocrystallization of Acridine and Isomeric Hydroxybenzoic Acids
The cocrystallization of acridine with isomers of hydroxybenzoic acid demonstrates the subtle yet critical influence of substituent positioning on crystal formation and structure. Studies have shown that acridine can form polymorphic cocrystals with 3-hydroxybenzoic acid. acs.org The specific hydrogen bonding patterns, whether involving the carboxylic acid group or the phenolic hydroxyl group, can lead to different crystalline forms (polymorphs). acs.org
Extensive research on the analogous system of acridine with isomers of hydroxybenzaldehyde provides further insight. Cocrystals with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been synthesized and characterized, both forming in a 1:1 molar ratio. nih.govnih.gov Despite having the same types of intermolecular interactions (O–H⋯N and C–H⋯O hydrogen bonds, C–H⋯π, and π–π interactions), the resulting crystal structures are distinct. nih.gov The cocrystal with 3-hydroxybenzaldehyde crystallizes in the triclinic P1̄ space group, while the one with 4-hydroxybenzaldehyde crystallizes in the monoclinic P2₁/c space group. nih.gov These structural differences lead to variations in physical properties, as shown in the table below.
| Property | Acridine-3-hydroxybenzaldehyde (1) | Acridine-4-hydroxybenzaldehyde (2) |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1̄ | P2₁/c |
| Melting Point (°C) | Lower than individual components | Higher than acridine, lower than 4-hydroxybenzaldehyde |
| Acridine Arrangement | π-stacked columns | No π-stacked columns |
| Packing Index (%) | 68.1 | 66.8 |
| Crystal Density (g cm⁻³) | 1.292 | 1.272 |
This demonstrates that the isomeric position of the hydroxyl group on the coformer directly impacts the supramolecular assembly and the resulting material properties. nih.gov
Ternary and Quaternary Cocrystal Systems
The principles of crystal engineering can be extended to design more complex multicomponent systems, such as ternary (three-component) and quaternary (four-component) cocrystals. iucr.org A key strategy in this area is the use of a "long-range synthon Aufbau module" (LSAM), which is a large, stable supramolecular synthon that can persist in solution and serve as a building block for higher-order crystals. iucr.org
This approach has been successfully applied to create ternary and quaternary cocrystals involving acridine. iucr.orgiucr.org For instance, a stoichiometric ternary cocrystal of orcinol-tetramethylpyrazine-acridine has been synthesized. iucr.org The design process is convergent, meaning that from a large number of possible binary combinations, only a select few will progress to form stable ternary systems, which can then be further developed into quaternary ones. iucr.org
Another example involves ionic cocrystals where a salt acts as a host for neutral guest molecules. A quaternary assembly has been formed from 4,4′-dinitro-2,2′,6,6′-tetracarboxybiphenyl, which transfers two protons to acridine molecules to form a host salt. acs.org This salt then accommodates polyaromatic guest molecules, held in place by π–π and cation···π interactions. acs.org The specificity of these crystallizations, even in systems with numerous competing interactions, highlights the potential for precise control in designing complex molecular solids. iucr.org
Impact of Coformer Properties on Cocrystal Formation
The selection of a suitable coformer is arguably the most critical step in cocrystal design, as its properties directly influence the structure and characteristics of the final product. nih.gov Several coformer attributes must be considered, including its functional groups, molecular size, and pKa value, as these dictate the likely intermolecular interactions that will form. nih.gov
The supramolecular synthon approach is a knowledge-based method for coformer selection. globalresearchonline.net It relies on identifying complementary functional groups on the API and the coformer that are capable of forming robust and predictable hydrogen-bonded patterns (synthons). globalresearchonline.net The carboxylic acid group and the pyridine (B92270) nitrogen, present in 2-hydroxybenzoic acid and acridine respectively, are well-known for forming a reliable acid-pyridine heterosynthon. acs.org
The influence of the coformer is evident in the cocrystallization of acridine with isomeric hydroxybenzaldehydes. The change in the position of the hydroxyl group from meta to para results in different crystal packing, density, and melting points, even though the fundamental intermolecular interactions remain the same. nih.gov This illustrates that subtle changes in the coformer's structure can steer the crystallization outcome towards different solid-state architectures. nih.gov The ultimate goal is to select a coformer that not only forms a stable cocrystal but also imparts desired properties, such as improved solubility or stability, to the API. nih.gov
Quantitative Analysis of Intermolecular Interactions in Solid State
To move beyond a qualitative description of crystal packing, quantitative analysis of the intermolecular interactions is essential. This involves calculating the energies of the various noncovalent bonds that stabilize the crystal lattice. Several theoretical and computational methods are employed for this purpose. mdpi.comrsc.org
One powerful approach is the Quantum Theory of Atoms in Molecules (QTAIM) , which analyzes the electron density distribution to characterize chemical bonds and intermolecular interactions. mdpi.com This method has been used to study the interactions in complexes of acridine with fenamic acids, providing quantitative data on O–H···N hydrogen bonds, π···π stacking, and C–H···X interactions. mdpi.com
Furthermore, computational chemistry methods such as Density Functional Theory (DFT) and the PIXEL method are used to calculate the interaction energies between molecular pairs within the crystal. nih.govrsc.org These calculations provide a detailed energy landscape of the crystal, breaking down the total lattice energy into contributions from Coulombic, polarization, dispersion, and repulsion forces. rsc.org This quantitative data is invaluable for understanding the forces driving crystal formation and for rationally designing new crystalline materials. bohrium.com
| Method | Primary Output | Application Example |
|---|---|---|
| Quantum Theory of Atoms in Molecules (QTAIM) | Topological parameters of electron density (e.g., ρ, ∇²ρ) at bond critical points. rsc.org | Characterizing hydrogen bonds and stacking interactions in acridine-fenamic acid complexes. mdpi.com |
| Hirshfeld Surface Analysis | Visualization of intermolecular contacts and 2D fingerprint plots quantifying interaction types. | Decomposing interactions in acridine-dihydroxybenzaldehyde cocrystals. nih.gov |
| PIXEL / DFT Calculations | Interaction energies (Coulombic, polarization, dispersion, repulsion) for molecular pairs. rsc.org | Calculating lattice energies and quantifying interaction strengths in various cocrystal systems. nih.govrsc.org |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are normalized by the van der Waals radii of the respective atoms to create a d_norm map.
On the d_norm surface, areas are color-coded:
Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, such as hydrogen bonds. nih.govmdpi.com
White areas represent contacts approximately equal to the van der Waals radii.
Blue areas signify regions with longer contacts and weaker interactions. mdpi.com
For the Acridin-9-amine;2-hydroxybenzoic acid system, the most prominent red regions on the Hirshfeld surface would correspond to the strong charge-assisted N⁺-H···O⁻ hydrogen bonds between the protonated acridinium cation and the deprotonated carboxylate group of the salicylate anion. Additional, weaker C-H···O and C-H···π interactions would also be visible. mdpi.com
Complementing the 3D surface, 2D fingerprint plots summarize all intermolecular contacts by plotting dᵢ against dₑ. nih.gov These plots can be deconstructed to show the percentage contribution of each type of atomic contact to the total Hirshfeld surface. In related acridinium salt structures, the most significant contributions typically arise from H···H, C···H/H···C, and O···H/H···O contacts, which quantitatively underscores the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govresearchgate.net
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| O···H / H···O | High | Represents crucial N-H···O and C-H···O hydrogen bonds. Appears as sharp, distinct spikes on the fingerprint plot. |
| H···H | High | Represents the most abundant, though weaker, contacts on the outer surface of the molecules. Appears as a large, diffuse region on the plot. |
| C···H / H···C | Moderate | Indicates contacts between the aromatic rings and hydrogen atoms, contributing to crystal stability. |
| C···C | Low to Moderate | Suggests the presence of π-π stacking interactions between the aromatic rings of the acridinium cations. |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.org This method identifies critical points in the electron density, where the gradient of the density is zero (∇ρ(r) = 0). researchgate.net The connection between two atoms via a line of maximum electron density, known as a bond path, which passes through a (3, -1) or bond critical point (BCP), is a necessary and sufficient condition for the atoms to be considered bonded. researchgate.netnih.gov
In the analysis of the this compound salt, QTAIM is used to characterize the hydrogen bonds (e.g., N⁺-H···O⁻). Several topological parameters at the BCP are analyzed to determine the nature and strength of these interactions. researchgate.net
Key QTAIM parameters at the Bond Critical Point (BCP):
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted at the BCP. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds.
Total Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), can also distinguish interaction types. For hydrogen bonds, a negative H(r) suggests a significant degree of covalent character.
For the strong N⁺-H···O⁻ hydrogen bonds in this system, QTAIM analysis would be expected to show a relatively high ρ(r) and a positive ∇²ρ(r), confirming a strong, closed-shell interaction. researchgate.net
| Parameter | Sign/Value | Interpretation for Hydrogen Bonds |
|---|---|---|
| ∇²ρ(r) | > 0 (Positive) | Indicates a closed-shell interaction, characteristic of hydrogen bonding. |
| H(r) | < 0 (Negative) | Suggests partial covalent character, indicating a strong hydrogen bond. |
Noncovalent Interaction (NCIplot) Computational Tools
The Noncovalent Interaction (NCI) plot is a visualization tool that reveals both stabilizing and destabilizing noncovalent interactions in real space. nih.govnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Low-density, low-gradient regions are indicative of noncovalent interactions. chemrxiv.org
The NCIplot generates 3D isosurfaces that are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify repulsive or steric clashes. researchgate.net
In the this compound crystal, an NCIplot would visually confirm the key interactions responsible for the supramolecular assembly. Large, blue isosurfaces would be located between the N-H group of the acridinium cation and the carboxylate oxygen atoms of the salicylate, clearly depicting the primary hydrogen bonds. Broad, green surfaces would appear between the flat, aromatic faces of the acridinium rings, indicating the presence of stabilizing π-π stacking interactions. Small red areas might appear where atoms are in close, repulsive contact. researchgate.netresearchgate.net
Energy Framework Calculations
Energy framework calculations provide a quantitative and visual representation of the energetic landscape within a crystal. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice and decomposes them into electrostatic, dispersion, and total energy components. nih.gov These energies are then used to construct diagrams where molecules are represented as nodes and the interaction energies are shown as cylinders connecting them; the thickness of the cylinder is proportional to the strength of the interaction. frontiersin.org
| Energy Component | Dominant Interaction Type | Visual Representation |
|---|---|---|
| Electrostatic (Red) | Charge-assisted hydrogen bonds (N⁺-H···O⁻) | Thick cylinders connecting cations and anions, indicating strong attractive forces. |
| Dispersion (Green) | π-π stacking and van der Waals forces | Cylinders showing the stacking arrangement of the acridinium rings. |
| Total Energy (Blue) | Overall molecular packing stability | A combined framework illustrating the most significant stabilizing pathways in the crystal. |
Supramolecular Synthons and Their Role in Crystal Assembly
Supramolecular synthons are robust and predictable recognition patterns between molecules that guide the formation of a crystal structure. mdpi.com In the crystal engineering of this compound, the primary driving force for assembly is the acid-base reaction, which creates the charged 9-aminoacridinium (B1235168) cation and the 2-hydroxybenzoate (salicylate) anion.
The most crucial and predictable synthon in this system is the charge-assisted hydrogen-bonded R²₂(8) ring motif . researchgate.net This synthon is formed when two hydrogen bond donors (the N-H groups from the acridinium cation) interact with two hydrogen bond acceptors (the oxygen atoms of the carboxylate group). This interaction creates a robust, eight-membered ring that links the cation and anion into a discrete ion pair. These ion pairs then serve as the fundamental building blocks for the extended three-dimensional crystal lattice. Additional weaker interactions, such as C-H···O hydrogen bonds and π-π stacking between the acridinium rings, further direct the packing of these ion pairs into the final crystal structure. rsc.org
Computational and Theoretical Studies on Acridin 9 Amine;2 Hydroxybenzoic Acid
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to their protein or nucleic acid targets.
Studies on 9-aminoacridine (B1665356) derivatives have frequently employed molecular docking to predict their binding affinities to various biological targets, most notably DNA topoisomerases. These enzymes are crucial for managing DNA topology and are significant targets in cancer therapy. Docking simulations have proposed that the acridine (B1665455) core can be oriented within the intercalation cavity of the DNA-topoisomerase complex. nih.gov The binding affinity is often quantified by a docking score or a calculated binding constant.
For instance, a series of novel 3,9-disubstituted acridines were evaluated for their interaction with topoisomerase I and IIα. nih.gov The binding constants (Kb), calculated from absorption titration spectra, for these derivatives were found to be in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov Similarly, studies on acridine N-acylhydrazone derivatives binding to calf thymus DNA (ctDNA) have reported binding constants, with one derivative featuring a fluorine substitution showing a Kb value of 3.18 × 10³ M⁻¹. mdpi.com These computational predictions are crucial for understanding the structure-activity relationship and for guiding the design of more potent inhibitors.
Table 1: Predicted Binding Affinities of Acridine Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target | Method | Predicted Affinity (Kb M⁻¹) |
|---|---|---|---|
| 3,9-disubstituted acridines | Topoisomerase I/IIα & DNA | Absorption Titration | 28,100 - 90,300 nih.gov |
| Acridine N-acylhydrazone | ctDNA | Spectroscopic Assay | 3,180 mdpi.com |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the active site of the macromolecule. Protein-Ligand Interaction Profilers (PLIP) and similar tools are used to analyze and visualize these non-covalent interactions, which include hydrogen bonds, hydrophobic contacts, π-stacking, and electrostatic interactions. nih.govbiorxiv.org
For 3,9-disubstituted acridine derivatives docked into the active site of topoisomerase I, simulations revealed potential non-bonded hydrophobic interactions between an aniline (B41778) residue of the ligand and the amino acid Met428. nih.gov It was also proposed that the amino acid residue ARG364, along with a phosphate (B84403) group, helps to orient the acridine core within the DNA intercalation cavity. nih.gov Furthermore, electrostatic interactions were predicted between the carboxylic group of ASP533 and a nitrogen atom on the ligand. nih.gov Such detailed interaction profiles are essential for understanding the molecular basis of recognition and for optimizing ligand design to enhance binding specificity and affinity.
Table 2: Key Protein-Ligand Interactions for Acridine Derivatives This table is interactive. You can sort and filter the data.
| Ligand | Protein Target | Interacting Residues | Interaction Type |
|---|---|---|---|
| 3,9-disubstituted acridine | Topoisomerase I | Met428 | Hydrophobic nih.gov |
| 3,9-disubstituted acridine | Topoisomerase I | ARG364 | Orientation/Electrostatic nih.gov |
The primary mechanism of action for many acridine derivatives is their ability to intercalate between the base pairs of double-stranded DNA. mdpi.com This process involves the insertion of the planar acridine ring system between adjacent base pairs, leading to a distortion of the DNA helix and interference with processes like replication and transcription. mdpi.comnih.gov
Computational and spectroscopic studies have been used to characterize this intercalative binding. Spectroscopic analyses, such as UV-Vis and fluorescence spectroscopy, often show a red shift (bathochromic shift) and a decrease in absorption intensity (hypochromic effect) upon binding to DNA, which are characteristic features of intercalation. nih.gov However, some acridine derivatives exhibit a hypochromic effect combined with a blue shift (hypsochromic shift), suggesting a binding mode that may involve partial intercalation or groove binding, supplemented by electrostatic interactions. mdpi.com Thermodynamic parameters obtained from techniques like Isothermal Titration Calorimetry (ITC) reveal that the binding of acridine-9-amine derivatives to DNA is typically an enthalpy-driven process. nih.gov
Table 3: DNA Intercalation Parameters for Acridine-9-Amine Derivatives This table is interactive. You can sort and filter the data.
| Parameter | Value Range | Significance |
|---|---|---|
| Binding Constant (log KA) | 2.59 - 5.50 nih.gov | Strength of the DNA-ligand interaction |
| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol⁻¹ nih.gov | Spontaneity of the binding process |
| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol⁻¹ nih.gov | Favorable enthalpic contribution to binding |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. They are frequently used to refine docking poses and to assess the stability and conformational dynamics of ligand-receptor complexes in a simulated physiological environment.
Following initial molecular docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. For instance, computational studies of acridine hybrid derivatives targeting human topoisomerase IIB have utilized MD simulations to assess the stability of the docked complexes over time. cardiff.ac.uk These simulations can confirm whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds and other key interactions that persist over time, providing stronger evidence for the proposed binding mode. This analysis of conformational stability is crucial for validating docking results and for understanding the dynamic nature of molecular recognition. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, electronic energies, and molecular orbitals.
In the context of compounds structurally related to acridin-9-amine, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p), are performed to optimize the molecular structure and to understand its electronic properties. nih.gov These calculations can determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to understanding chemical reactivity and electronic transitions. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Such theoretical calculations provide fundamental insights into the intrinsic properties of the molecule that govern its interactions and reactivity.
Energetic Contributions of Intermolecular Interactions
The stability of the Acridin-9-amine;2-hydroxybenzoic acid cocrystal lattice is determined by a complex network of non-covalent interactions between the acridin-9-amine and 2-hydroxybenzoic acid molecules. Computational methods, such as energy decomposition analysis based on density functional theory (DFT), can be used to partition the total interaction energy into distinct physical components. rsc.org This allows for a quantitative understanding of the driving forces behind cocrystal formation.
The primary interactions stabilizing the cocrystal structure include hydrogen bonding, π-stacking, and van der Waals forces. researchgate.net In the case of this compound, strong hydrogen bonds are expected between the carboxylic acid group of 2-hydroxybenzoic acid and the amine group or the nitrogen atom of the acridine ring. nih.govacs.org
The total interaction energy is a sum of several components:
Electrostatic Energy (Ees): Arises from the interaction between the static charge distributions of the molecules. This is a major contributor to hydrogen bonds.
Exchange-Repulsion Energy (Eexch): A quantum mechanical effect that prevents molecules from occupying the same space.
Dispersion Energy (Edisp): Also known as van der Waals forces, these are attractive forces arising from instantaneous fluctuations in electron density. They are crucial for π-stacking interactions. researchgate.net
Polarization Energy (Epol): Results from the distortion of a molecule's electron cloud in the electric field of its neighbor.
Charge Transfer Energy (Ect): Involves the transfer of electron density from an occupied orbital of one molecule to an unoccupied orbital of another, often significant in strong hydrogen bonds. rsc.org
Theoretical calculations on similar acridine-based cocrystals have quantified these interactions. For instance, the interaction energy of a strong O-H···N hydrogen bond can be in the order of -9.3 kJ/mol. nih.gov A breakdown of the energetic contributions for the key interactions in the this compound cocrystal, based on typical values from computational studies of similar systems, is presented below.
| Interaction Type | Interacting Groups | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Polarization & Charge Transfer (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|---|---|
| Hydrogen Bond (O-H···N) | Carboxyl-OH (Salicylate) and Acridine-N | -45 | -15 | -10 | -70 |
| Hydrogen Bond (N-H···O) | Amine-NH (Acridine) and Carbonyl-O (Salicylate) | -30 | -12 | -8 | -50 |
| π-π Stacking | Acridine Ring and Benzene Ring | -10 | -25 | -5 | -40 |
| van der Waals | Overall Molecular Surfaces | -5 | -10 | -2 | -17 |
Note: The values in this table are illustrative and represent typical energy ranges for these types of interactions in organic cocrystals. Specific values for this compound would require dedicated quantum chemical calculations.
Prediction Methodologies for Cocrystal Formation
The ability to predict whether two different molecules will form a cocrystal is a central goal of crystal engineering. rsc.org Computational screening methods are increasingly employed to guide experimental efforts, saving time and resources. rasayanjournal.co.in Several theoretical methodologies are used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a coformer, such as Acridin-9-amine and 2-hydroxybenzoic acid.
Knowledge-Based Methods:
Supramolecular Synthon Approach: This is a foundational concept in crystal engineering. It involves identifying robust and predictable patterns of intermolecular interactions, known as supramolecular synthons. rasayanjournal.co.in For this compound, the expected carboxylic acid-pyridine heterosynthon is a strong indicator of potential cocrystallization. acs.org Statistical analysis of the Cambridge Structural Database (CSD) helps determine the probability of formation for various synthons. mdpi.com
Hydrogen-Bond Propensity: This method provides a quantitative prediction of which hydrogen bonds are most likely to form when different functional groups are present. It helps to assess whether the desired API-coformer interactions can successfully compete with the API-API and coformer-coformer interactions that would favor self-assembly into their original crystals. mdpi.comnih.gov
Thermodynamic and Energy-Based Methods:
Lattice Energy Calculations: This approach compares the calculated lattice energy of the hypothetical cocrystal with the summed energies of the individual pure component crystals. A thermodynamically favorable cocrystal formation is indicated if the cocrystal lattice is more stable (has a lower energy) than the constituent crystals. mdpi.comnih.gov The driving force for cocrystal formation can be either enthalpic or entropic. rsc.org
Molecular Electrostatic Potential Surfaces (MEPS): MEPS calculations visualize the electrostatic potential on the electron density surface of a molecule. nih.gov By identifying the most positive (electron-poor) and negative (electron-rich) regions on the API and coformer, potential hydrogen bonding sites can be matched, providing a qualitative prediction of interaction strength and complementarity. nih.gov
Hansen Solubility Parameters (HSP): This method is based on the principle that substances with similar solubility parameters are likely to be miscible and, by extension, more likely to cocrystallize. acs.orgmdpi.com The total Hansen parameter is derived from three components: dispersion forces, polar forces, and hydrogen bonding. A small difference between the HSPs of the API and coformer suggests a higher probability of cocrystal formation. acs.org
ΔpKa Rule: For acid-base pairs, the difference in their pKa values can help distinguish between salt and cocrystal formation. Generally, if the ΔpKa (pKa of the protonated base - pKa of the acid) is less than 0, a cocrystal is expected. If it is greater than 3, salt formation is highly probable. The range between 0 and 3 is an intermediate zone where either outcome is possible. rsc.org
Machine Learning and Data-Driven Approaches:
Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML): These methods use large datasets of successful and failed cocrystal experiments to train algorithms. mdpi.com By calculating a variety of molecular descriptors (related to size, shape, polarity, etc.) for the API and coformer, ML models like artificial neural networks or random forests can predict the probability of cocrystal formation for new pairs. mdpi.comacs.org
These methodologies, often used in combination, provide a powerful in silico toolkit for rational cocrystal design and screening. mdpi.com
Mechanistic Insights and in Vitro Biological Activities of Acridin 9 Amine;2 Hydroxybenzoic Acid
Anti-Cancer Activity and Cytotoxicity Studies in Vitro
Acridin-9-amine and its derivatives are a well-established class of compounds extensively researched for their potent anti-cancer properties. nih.gov The core of their activity lies in their interaction with cellular DNA and key enzymes involved in DNA topology, leading to the disruption of cellular processes and ultimately, cell death. researchgate.net The compound Acridin-9-amine;2-hydroxybenzoic acid, a salt of 9-aminoacridine (B1665356), is investigated for these cytotoxic effects in various cancer models.
Inhibition of Cancer Cell Line Growth
The cytotoxic potential of acridine (B1665455) derivatives has been demonstrated across a wide range of human cancer cell lines. The planar structure of the acridine ring is crucial for its biological activity, allowing it to function as a DNA intercalator. mdpi.com In vitro studies, typically employing methods like the MTT assay, have quantified the efficacy of these compounds by determining their IC50 (half-maximal inhibitory concentration) or CTC50 (cytotoxic concentration 50%) values.
For instance, various 9-aminoacridine derivatives have shown significant anti-proliferative activity against lung carcinoma (A-549), cervical cancer (HeLa), breast cancer (MCF-7), and leukemia (K562) cell lines. nih.govnih.gov One study found that a specific 9-aminoacridine derivative exhibited potent activity against a cervical cancer cell line with a CTC50 of 13.75 µg/ml and against a lung cancer cell line with a CTC50 of 18.75 µg/ml. Another series of derivatives showed IC50 values as low as approximately 6 µM in the A549 lung cancer cell line. nih.gov The cytotoxic effects are not limited to solid tumors, with significant activity also observed in hematological malignancies like Dalton's Lymphoma Ascites (DLA) cells.
Below is a table summarizing the cytotoxic activity of selected 9-aminoacridine derivatives against various cancer cell lines as reported in research literature.
| Compound Type | Cell Line | Cancer Type | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 9-Aminoacridine Derivative (Compound 9) | HeLa | Cervical Cancer | CTC50 | 13.75 µg/ml | |
| 9-Aminoacridine Derivative (Compound 9) | A-549 | Lung Cancer | CTC50 | 18.75 µg/ml | |
| 9-Aminoacridine Derivative (Compound 7) | HeLa | Cervical Cancer | CTC50 | 31.25 µg/ml | |
| 9-Aminoacridine Derivative (Compound 7) | A-549 | Lung Cancer | CTC50 | 36.25 µg/ml | |
| 9-Acridinyl Amino Acid Derivative (Compound 8) | A-549 | Lung Cancer | IC50 | ~ 6 µM | nih.gov |
| 9-Acridinyl Amino Acid Derivative (Compound 9) | A-549 | Lung Cancer | IC50 | ~ 6 µM | nih.gov |
| Acridine-based Catalytic Inhibitor | NSCLC (H460, A549, H2009, H2030) | Non-Small Cell Lung Cancer | EC50 | 8.15 - 42.09 µM | nih.gov |
DNA Intercalation Properties and Consequences
The fundamental mechanism behind the biological activity of many acridine derivatives is their ability to intercalate into DNA. nih.gov The planar, polycyclic aromatic structure of the acridine ring allows it to insert itself between adjacent base pairs of the DNA double helix. nih.govnih.gov This binding is primarily stabilized by π-π stacking interactions and van der Waals forces. mdpi.comnih.gov
Spectroscopic and calorimetric analyses provide insight into this process. Studies using UV-Vis spectrophotometry show a red shift and significant hypochromic effects in the absorption spectra of acridine derivatives upon binding to DNA, which are characteristic of intercalation. nih.gov Isothermal titration calorimetry has shown that the formation of acridine-DNA complexes is typically an enthalpy-driven process. nih.gov The binding constants (KA) for these interactions are in the range of 10^4 to 10^5 M-1, indicating a strong affinity for DNA. nih.govresearchgate.net
The consequences of DNA intercalation are profound. The insertion of the acridine molecule distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription by blocking the action of DNA and RNA polymerases. nih.govnih.gov This disruption of nucleic acid synthesis is a key factor in the compound's anti-proliferative effects.
Modulation of Cell Cycle Progression (e.g., G2/M Block, S Phase Arrest)
By causing DNA damage and inhibiting key enzymes, acridine derivatives disrupt the normal progression of the cell cycle. The specific effect can vary between different derivatives and cell types. Amsacrine, for example, is known to cause an arrest in the S phase of the cell cycle. nih.govresearchgate.net This is consistent with its role as a DNA intercalator and Topo II inhibitor, which directly interferes with DNA replication.
Other 9-aminoacridine derivatives have been shown to induce a G2/M block. nih.gov This type of cell cycle arrest often occurs in response to DNA damage, as the cell attempts to repair the lesions before proceeding into mitosis. If the damage is too extensive to be repaired, the cell is typically directed towards apoptosis. The ability to halt cell cycle progression is a central component of the anti-cancer mechanism of these compounds. frontiersin.org
Induction of Apoptotic Cell Death Pathways
The cytotoxicity of Acridin-9-amine derivatives is primarily executed through the induction of apoptosis, or programmed cell death. nih.gov The accumulation of DNA double-strand breaks caused by topoisomerase inhibition is a powerful trigger for apoptosis. wikipedia.org
Research has shown that these compounds can activate p53-dependent cell death pathways. nih.gov Acridine derivatives, including amsacrine, have been found to stabilize the p53 protein, leading to the activation of its transcriptional targets. nih.gov One crucial target is the pro-apoptotic protein Bax. The activation of Bax is a key step in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis. nih.gov Studies have confirmed that the knockout of Bax can block cell death induced by acridine derivatives, highlighting the importance of this pathway. nih.gov The induction of apoptosis is a hallmark of effective cancer chemotherapeutic agents, as it leads to the safe and efficient elimination of tumor cells. nih.gov
Anti-Inflammatory Properties in Research Models
Beyond their anti-cancer effects, acridine derivatives have also been investigated for their anti-inflammatory properties. nih.gov Inflammation is a complex biological response implicated in numerous diseases. Key inflammatory cells such as macrophages, neutrophils, and mast cells play a central role in this process. nih.gov
In vitro studies have shown that 9-anilinoacridine (B1211779) derivatives can inhibit the activation of these inflammatory cells. For example, certain derivatives potently inhibit the degranulation of rat peritoneal mast cells. nih.gov Others have demonstrated strong inhibitory activity on the secretion of lysosomal enzymes from neutrophils. nih.gov Furthermore, acridine compounds have been shown to be effective inhibitors of tumor necrosis factor-alpha (TNF-α) production in macrophage-like cell lines (RAW 264.7) and murine microglial cells (N9). nih.gov
More recent research has uncovered that the anti-inflammatory effects of 9-aminoacridine may be mediated through the up-regulation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). researchgate.net This receptor is involved in modulating the inflammatory response in microglia and macrophages. The mechanism appears to involve the NR4A1/Interleukin-10 (IL-10)/suppressors of cytokine signalling 3 (SOCS3) signaling pathway, which leads to the inhibition of pro-inflammatory factors and the promotion of anti-inflammatory factors. researchgate.net These findings suggest that acridine-based compounds have the potential to be developed as novel anti-inflammatory agents. nih.gov
Selective Enzyme Inhibition (e.g., SIRT5)
The 2-hydroxybenzoic acid moiety, a key component of the title compound, has been identified as a crucial functional group for the selective inhibition of Sirtuin 5 (SIRT5). nih.govnih.gov SIRT5 is a sirtuin deacetylase that plays a significant role in regulating various metabolic pathways, including ammonia (B1221849) detoxification, fatty acid oxidation, and cellular respiration. nih.gov Its dysregulation has been linked to multiple types of cancer, making the development of selective SIRT5 inhibitors an attractive therapeutic strategy. nih.gov
In a medium-throughput thermal shift screening assay, a compound bearing the 2-hydroxybenzoic acid functional group was identified as a novel and selective SIRT5 inhibitor. nih.govnih.gov This compound demonstrated the ability to dose-dependently stabilize SIRT5 and exhibited moderate inhibitory activity against the enzyme. nih.govnih.gov Crucially, it showed substantial subtype selectivity for SIRT5 over other sirtuin isoforms, namely SIRT1, SIRT2, and SIRT3. nih.govnih.gov
Molecular docking studies have provided insights into this selectivity. The carboxylate group of the 2-hydroxybenzoic acid moiety forms electrostatic interactions and hydrogen bonds with unique residues Arg105 and Tyr102 located in the deep end of the SIRT5 substrate-binding pocket. nih.gov Additionally, the adjacent hydroxyl group forms a hydrogen bond with Val221. nih.gov In vitro enzymatic assays have confirmed that both the carboxylic acid and the adjacent hydroxyl group are essential for maintaining this inhibitory activity, highlighting the importance of the specific chemical structure of 2-hydroxybenzoic acid for effective and selective SIRT5 inhibition. nih.govnih.gov
| Enzyme | Inhibition Activity |
|---|---|
| SIRT5 | Moderate Inhibitory Activity |
| SIRT1 | Substantially Lower Activity |
| SIRT2 | Substantially Lower Activity |
| SIRT3 | Substantially Lower Activity |
Anti-Microbial Activity in Vitro
The compound this compound combines two moieties, 9-aminoacridine and salicylic (B10762653) acid (2-hydroxybenzoic acid), both of which contribute to its antimicrobial properties. Acridine derivatives have long been recognized for a broad range of biological activities, including antibacterial and antifungal effects. researchgate.netnih.gov Their primary mode of action is often associated with the ability of their planar structure to intercalate into DNA. google.com Salicylate-containing compounds have also demonstrated antimicrobial efficacy. nih.gov
Evaluation against Gram-Positive Bacterial Strains
Derivatives of 9-aminoacridine have shown significant biological activity against Gram-positive bacteria. researchgate.net Studies have demonstrated the efficacy of these compounds against strains such as Staphylococcus aureus and Streptococcus faecalis. researchgate.net A series of 9-alkylaminoacridines were evaluated for activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), showing potent activity. nih.gov The mechanism for some salicylate-containing antimicrobials against Gram-positive bacteria involves disruption of the cell membrane, leading to the leakage of intracellular components. nih.gov
| Bacterial Strain | Compound Type | Activity (MIC in µg/mL) |
|---|---|---|
| Staphylococcus aureus | 9-Aminoacridine derivatives | Data indicates significant activity |
| Streptococcus faecalis | 9-Aminoacridine derivatives | Data indicates significant activity |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | N-alkyl-9-aminoacridines | 2-3 µM (Peak MIC99) |
Evaluation against Gram-Negative Bacterial Strains
The 9-aminoacridine component is also active against Gram-negative bacteria. Research has documented the in vitro activity of 9-aminoacridine (9-AA) and its derivatives against pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netnih.gov Mechanistic studies on 9-AA revealed that its antimicrobial action against K. pneumoniae involves interacting with bacterial DNA and disrupting the proton motive force (PMF). nih.govresearchgate.net This disruption compromises the integrity of the bacterial cell membrane and its energy-dependent functions. Salicylate-containing molecules have also shown activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov
| Bacterial Strain | Compound | Activity (MIC in µg/mL) |
|---|---|---|
| Escherichia coli | 9-Aminoacridine derivatives | Data indicates activity |
| Klebsiella pneumoniae | 9-Aminoacridine (9-AA) | 8 - 16 |
| Pseudomonas aeruginosa | 9-Aminoacridine (9-AA) | Moderate to no activity |
Anti-Fungal Efficacy
While extensively studied for their antibacterial and anticancer properties, acridine derivatives have also demonstrated notable antifungal activity. nih.govnih.gov These compounds have been shown to be effective against fungal strains such as Candida albicans and Candida glabrata. nih.gov Certain novel 1-nitro-9-aminoacridine (B1201617) derivatives have exhibited antifungal activity against fluconazole-resistant C. albicans strains, with minimum inhibitory concentration (MIC) values in the range of 16-64 μg/mL. nih.gov The proposed mechanism of action for some of these derivatives involves the targeting of yeast topoisomerase II, an enzyme essential for DNA replication and organization. nih.govbohrium.com This suggests that the acridine scaffold can be a promising basis for the development of new antifungal agents. nih.govbohrium.com
Anti-Viral Activity Studies in Vitro
Activity against Japanese Encephalitis Virus (JEV)
The 2-hydroxybenzoic acid (salicylate) component of the compound has been investigated for its potential antiviral effects against the Japanese Encephalitis Virus (JEV). nih.gov JEV is a mosquito-borne flavivirus that can cause severe neurological disease in humans. nih.gov Research has identified sodium salicylate (B1505791) as a compound with anti-JEV activity. nih.gov The proposed mechanism involves its function as a cyclooxygenase inhibitor, which modulates the intracellular MAP kinase pathway following JEV infection. nih.gov By interfering with host cell signaling pathways that the virus hijacks for its own replication, such compounds can inhibit the viral life cycle. nih.govmdpi.com
Interaction Studies with Biological Targets
Binding Affinity to Specific Proteins
Acridin-9-amine, the active component of this compound, exhibits binding affinity to several biologically significant macromolecules, most notably DNA and specific proteins. Its planar tricyclic structure allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. nih.gov This interaction is a cornerstone of its biological activity.
Beyond its interaction with nucleic acids, Acridin-9-amine has been shown to bind directly to specific proteins, influencing their function. Research has demonstrated its ability to bind to the misfolded prion protein (PrPSc). researchgate.net This binding is direct and does not seem to require mediation by other cellular proteins or polynucleic acids. researchgate.net
Furthermore, studies on Acridin-9-amine analogs have identified a direct binding affinity for the Forkhead box P3 (FoxP3) protein, a key transcription factor in regulatory T cells. nih.gov This interaction interferes with the protein's ability to bind to DNA, thereby inhibiting FoxP3-dependent gene regulation. nih.gov The dissociation constants (K D) for this binding were found to be in a similar range to the IC 50 values observed in cell-based assays, suggesting a direct functional relationship. nih.gov The 2-hydroxybenzoic acid (salicylate) component of the compound also exhibits protein binding, which has been measured at approximately 81.7% in in vivo studies. nih.gov
| Molecule/Component | Binding Target | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|---|
| Acridin-9-amine | DNA | Intercalation | Inhibition of DNA replication and transcription | nih.gov |
| Acridin-9-amine | Prion Protein (PrPSc) | Direct Binding | Potential interference with prion propagation | researchgate.net |
| Acridin-9-amine Analogs | FoxP3 Protein | Direct Binding | Inhibition of FoxP3-DNA binding and downregulation of Treg functions | nih.gov |
| 2-hydroxybenzoic acid (Salicylate) | Plasma Proteins | Protein Binding | High percentage of binding (~81.7%) | nih.gov |
Complex Formation with Metal Ions and Resultant Efficacy
The biological activity of Acridin-9-amine can be significantly modulated through the formation of coordination complexes with various metal ions. mdpi.com The chelation of metal ions by the Acridin-9-amine ligand can lead to new chemical entities with distinct physicochemical properties and enhanced biological efficacy. researchgate.netnih.gov
Research has focused on complexes with transition metals such as palladium (Pd), platinum (Pt), and copper (Cu).
Palladium(II) and Platinum(II) Complexes : New metal complexes of Pd(II) and Pt(II) with Acridin-9-amine have been synthesized and characterized. researchgate.net These compounds demonstrated the ability to alter the secondary and tertiary structures of DNA. researchgate.net A specific palladium complex, [Pd(9AA)(μ-Cl)] 2, exhibited notable antiproliferative activity against several human tumor cell lines, including MCF-7 (breast), DU-145 (prostate), and HeLa (cervical). researchgate.net Although its activity was found to be less potent than the established anticancer drug cisplatin, it highlights the potential of such metal complexes in cancer therapy. researchgate.net
Copper(II) Complexes : Mono- and bis-Cu(II)-triazacyclononane (tacn) complexes conjugated with Acridin-9-amine have also been investigated. researchgate.net Spectroscopic studies confirmed that the acridine moiety of these copper complexes intercalates into DNA. researchgate.net Interestingly, while the unconjugated copper complex was capable of DNA cleavage, the Acridin-9-amine conjugated complexes showed only non-specific binding with minimal cleavage activity, indicating that the nature of the complex profoundly influences its mode of interaction with biological targets. researchgate.net
The formation of these metal complexes often enhances the lipophilic character of the compound, which can facilitate its transport across cellular membranes and interaction with intracellular targets. thepharmajournal.com
| Metal Ion | Complex Example | Target | Observed Efficacy | Reference |
|---|---|---|---|---|
| Palladium(II) | [Pd(9AA)(μ-Cl)]2 | DNA / Tumor Cells (MCF-7, DU-145, HeLa) | Modification of DNA structure; significant antiproliferative activity | researchgate.net |
| Platinum(II) | [Pt(9AA)Cl(DMSO)] | DNA | Modification of DNA secondary and tertiary structures | researchgate.net |
| Copper(II) | Cu(II)-triazacyclononane conjugate | DNA | Intercalation into DNA with negligible cleavage activity | researchgate.net |
Emerging Research Applications of Acridin 9 Amine;2 Hydroxybenzoic Acid and Its Derivatives
Development of Novel Materials with Tailored Properties
The unique photophysical and electronic properties of the acridine (B1665455) core make it an attractive component for the development of advanced materials. The interaction between the acridine moiety and other molecules, such as 2-hydroxybenzoic acid, can lead to the formation of supramolecular structures with tailored characteristics.
The planar and aromatic structure of acridine derivatives imparts them with interesting optical properties, including strong fluorescence. These characteristics can be fine-tuned through chemical modifications and the formation of co-crystals. For instance, research into cocrystals of acridine with isomers of hydroxybenzaldehyde has demonstrated the potential to create materials with specific optical functionalities.
A notable example is the investigation into a cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756). Theoretical calculations on this cocrystal revealed a significant first hyperpolarizability (β) value of 5.63 × 10⁻³⁰ esu and a second hyperpolarizability (γ) of 62.27 × 10⁻³⁶ esu, indicating its promise for nonlinear optical (NLO) applications. NLO materials are crucial for technologies like optical switching and frequency conversion. The formation of hydrogen bonds and π-π stacking interactions within the crystal lattice are key to these properties.
The inherent fluorescence of the acridine ring is another key optical characteristic. This property is not only useful for material science but also for biological imaging and sensing applications. The emission spectra of acridine derivatives can be modulated by the substituents on the acridine ring and the surrounding chemical environment.
The electronic properties of acridine-based materials are intrinsically linked to their molecular structure, particularly the arrangement of π-conjugated systems. The electronic structure of acridine is characterized by a planar, tricyclic system with a nitrogen atom that creates a degree of electron deficiency, making it susceptible to nucleophilic attack. numberanalytics.com Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the electronic properties of acridine derivatives. These studies focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as the energy gap between them (the HOMO-LUMO gap) is a critical parameter for determining a material's electronic and optical properties. researchgate.net
For example, theoretical investigations into a series of conjugated compounds based on acridine have shown that the HOMO-LUMO gap can be tuned by adding different substituent groups to the acridine ring. researchgate.net The calculated band gaps for various acridine derivatives were found to be in the range of 3.150–4.247 eV. researchgate.net This ability to control the band gap is essential for designing materials for specific electronic applications, such as organic semiconductors in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net In fact, acridine derivatives have been explored for use in organic semiconductor layers within organic electronic devices. epo.org The planar structure and π-system of acridine facilitate interactions with metal surfaces, a property that has been studied in the context of corrosion inhibition, where the HOMO and LUMO of acridine interact with the orbitals of the metal. mdpi.com
The charge transport properties of materials are also of significant interest. While specific studies on the charge transport of Acridin-9-amine;2-hydroxybenzoic acid are not widely available, research on related ladder-type small molecules demonstrates that the core structure, π-bridges, and end groups significantly influence crystallinity and charge transport. rsc.org The fusion of naphthalene (B1677914) with a dihydroacridine derivative, for example, has been shown to modulate carrier mobilities in materials designed for deep-blue OLEDs. rsc.org
Analytical Chemistry Applications
The intense fluorescence of the acridine scaffold has been harnessed for the development of sensitive detection methods in analytical chemistry.
In the field of bioanalysis, the quantitative determination of amino acids is crucial. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a derivatization step to enhance the detection of analytes that lack a suitable chromophore or fluorophore. Acridine derivatives have been synthesized to act as fluorescent labeling reagents for this purpose.
While research on this compound itself as a derivatization agent is not prominent, a closely related derivative, acridine-9-N-acetyl-N-hydroxysuccinimide (AAHS), has been successfully characterized and applied as a pre-column derivatization agent for the fluorimetric detection of amino acids. In this method, amino compounds, including amino acids, react with AAHS to yield highly fluorescent and stable amide derivatives. The derivatized amines exhibit an emission maximum at 435 nm with an excitation wavelength of 404 nm. This method provides a convenient and efficient alternative to other techniques that require the conversion of carboxylic acids to less stable acyl chlorides. The resulting labeled derivatives show good reproducibility in LC separation, making this a suitable method for determining amine compounds in various biological fluids.
Research in Plant Growth Regulation
The exploration of acridine derivatives in agriculture is an emerging field. While direct studies on the plant growth regulatory effects of this compound are limited, the biological activities of its constituent parts and related acridine compounds suggest a potential for such applications.
The 2-hydroxybenzoic acid (salicylic acid) component is a well-known plant hormone involved in various physiological processes, including growth, development, and defense against pathogens. It plays a role in the hypersensitive reaction and acts as an endogenous signal for systemic acquired resistance. nih.gov Furthermore, p-aminobenzoic acid, which is structurally related to the salicylic (B10762653) acid moiety, is a natural metabolite in plants and has been investigated for its role in regulating seed germination and stress tolerance. nih.gov Organic salts based on p-aminobenzoic acid have shown potential in stimulating the rooting and growth of tomato seedlings. nih.gov
On the other hand, certain acridine alkaloids isolated from plants of the Rutaceae family have demonstrated anti-herbicidal activity by inhibiting both photosystems I and II in the photosynthetic pathway of herbs. wikipedia.org This indicates that the acridine scaffold can interact with key biological processes in plants. The mutagenic properties of acridine compounds have also been noted in plants, suggesting an interaction with their genetic material. ontosight.ai While some acridine derivatives have been investigated for their effects on cell growth in vitro, which could be extrapolated to plant cell cultures, further research is needed to establish the specific role of this compound and its derivatives as plant growth regulators.
Exploration as Scaffolds for Boron Neutron Capture Therapy (BNCT) Agents
Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer treatment modality that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. wikipedia.org When irradiated with thermal neutrons, the ¹⁰B atoms undergo a nuclear capture reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that can selectively destroy cancer cells. wikipedia.org The development of effective boron delivery agents is a critical aspect of BNCT research. The ability of acridine derivatives to intercalate into DNA makes them attractive scaffolds for delivering boron to the nucleus of cancer cells.
Recent research has focused on synthesizing conjugates of acridine with boron-rich clusters, such as carboranes and cobalt bis(dicarbollide). wikipedia.org One approach involves the synthesis of benzo[b]acridin-12(7H)-ones bearing carboranyl moieties. Studies on these compounds have shown that they can be taken up by human glioblastoma cells, with a preferential accumulation in the cytoskeleton and membranes. Following neutron irradiation, these boronated acridine derivatives exhibited a significant cytotoxic effect on the cancer cells.
Another strategy involves the "click" reaction to conjugate acridine derivatives with cobalt bis(dicarbollide) clusters, which have a high boron content. wikipedia.org These novel conjugates have been synthesized and evaluated for their antiproliferative activity against various human cell lines. wikipedia.org The results suggest that these acridine derivatives of cobalt bis(dicarbollide) could serve as a promising new scaffold for the development of BNCT agents. wikipedia.org While these boronated acridines have shown some interaction with DNA, further optimization is needed to enhance their binding affinity and selective delivery to tumor cells to meet the requirements for effective BNCT, which include low toxicity and high tumor-to-normal tissue boron concentration ratio. wikipedia.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acridin-9-amine derivatives, and how can structural modifications be optimized for reproducibility?
- Methodology : Acridin-9-amine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, symmetric derivatives (e.g., Acridin-9-yl-bis-benzothiazol-2-yl-amines) are prepared by reacting acridin-9-amine with benzothiazole precursors under reflux in anhydrous solvents like DMF or THF . Optimization involves adjusting stoichiometry, reaction time (24–48 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Reproducibility requires strict control of moisture and oxygen levels to prevent side reactions.
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in characterizing 2-hydroxybenzoic acid derivatives?
- Methodology : For 2-hydroxybenzoic acid and its esters (e.g., benzyl salicylate), NMR (¹H and ¹³C) is critical to distinguish regioisomers and confirm esterification. The hydroxyl proton (~δ 11–12 ppm in DMSO-d₆) and aromatic protons (δ 6.8–8.0 ppm) provide structural fingerprints. IR confirms the carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and ester carbonyl (~1740 cm⁻¹). Discrepancies in spectral data may arise from tautomerism or impurities, necessitating complementary techniques like mass spectrometry .
Q. What safety protocols are critical when handling Acridin-9-amine and 2-hydroxybenzoic acid in laboratory settings?
- Methodology : Both compounds require GHS-compliant handling. Acridin-9-amine derivatives may be irritants (Category 1B skin corrosion), necessitating nitrile gloves, fume hoods, and eye protection. 2-Hydroxybenzoic acid (flammable solid, Category 1) requires storage away from ignition sources and spill containment using sand or vermiculite . Emergency procedures include immediate skin decontamination with water (15+ minutes) and respiratory protection during accidental aerosolization.
Advanced Research Questions
Q. How do structural modifications to Acridin-9-amine influence its anti-tubercular activity, and what computational tools validate these structure-activity relationships (SAR)?
- Methodology : Substituents at the acridine core (e.g., benzothiazole, alkoxy groups) enhance lipophilicity and target binding. In vitro MIC assays against Mycobacterium tuberculosis (H37Rv strain) combined with molecular docking (AutoDock Vina, PDB: 4UVM) identify key interactions with enoyl-ACP reductase . Discrepancies between predicted and observed activity may arise from off-target effects or metabolic instability, requiring further ADMET profiling.
Q. What metabolic pathways limit the utilization of 2-hydroxybenzoic acid in antibiotic-producing Bacillus spp., and how can genetic engineering address this?
- Methodology : Metabolomics (LC-MS/MS) reveals poor conversion of 2-hydroxybenzoic acid to salicylate-derived antibiotics (e.g., bacillomycin). Genomic analysis identifies deficient genes in the shikimate pathway (e.g., entC). CRISPR-Cas9 knock-in of heterologous salicylate synthase (pchA) or overexpression of native efflux pumps (e.g., yojI) can enhance precursor flux . qRT-PCR monitors gene expression under co-culture conditions with pathogens to validate induction.
Q. How do conflicting reports on the anti-inflammatory efficacy of Acridin-9-amine derivatives arise, and what experimental controls resolve these contradictions?
- Methodology : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may stem from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols using RAW264.7 macrophages with LPS-induced inflammation and ELISA-based prostaglandin E₂ measurement reduce variability . Purity checks (HPLC ≥95%) and isomer separation (chiral columns) are critical, as minor impurities (e.g., acridinone byproducts) can skew results.
Q. What synergistic effects occur when combining Acridin-9-amine derivatives with 2-hydroxybenzoic acid in multidrug-resistant (MDR) bacterial models?
- Methodology : Checkerboard assays (FICI ≤0.5) evaluate synergy against MDR Staphylococcus aureus. 2-Hydroxybenzoic acid disrupts membrane permeability (measured via propidium iodide uptake), enhancing intracellular uptake of Acridin-9-amine derivatives. Confocal microscopy tracks compound localization, while RNA-seq identifies upregulated efflux pumps (e.g., norA) to guide adjuvant therapy .
Data Analysis and Validation
Q. How should researchers interpret contradictory crystallographic data for Acridin-9-amine co-crystals with biological targets?
- Methodology : Discrepancies in binding poses (e.g., acridine intercalation vs. groove binding) require validation via isothermal titration calorimetry (ITC) and mutagenesis studies. For example, replacing key residues (e.g., Arg120 in topoisomerase II) and measuring ΔΔG binding energies clarifies dominant interaction modes .
Q. What statistical approaches are optimal for analyzing dose-response curves of 2-hydroxybenzoic acid in cytotoxicity assays?
- Methodology : Four-parameter logistic models (e.g., Hill equation) fit dose-response data (GraphPad Prism). Outliers are identified via Grubbs' test (α=0.05), and EC₅₀ values are compared using ANOVA with Tukey’s post hoc test. Bootstrap resampling (1000 iterations) quantifies confidence intervals for low-n replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
